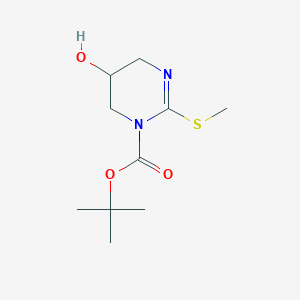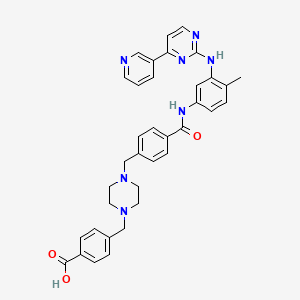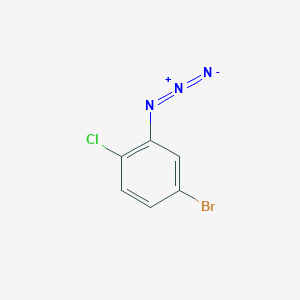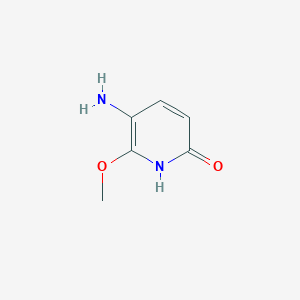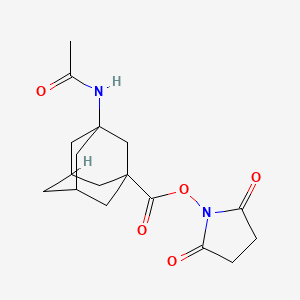
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate is a synthetic compound with a complex structure that combines a pyrrolidine-2,5-dione moiety with an adamantane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate typically involves a multi-step process. One common method includes the coupling of 3-acetamidoadamantane-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester under optimized conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantane core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability and prevents the occurrence of seizures .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein cross-linking agent.
2,5-Dioxopyrrolidin-1-yl methyl benzonitrile: Used in organic synthesis.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate stands out due to its unique combination of a pyrrolidine-2,5-dione moiety and an adamantane core, which imparts distinct chemical and biological properties. Its potential as an anticonvulsant agent further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C17H22N2O5 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-acetamidoadamantane-1-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-10(20)18-17-7-11-4-12(8-17)6-16(5-11,9-17)15(23)24-19-13(21)2-3-14(19)22/h11-12H,2-9H2,1H3,(H,18,20) |
Clave InChI |
BPTHIQHKADZDRH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)ON4C(=O)CCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
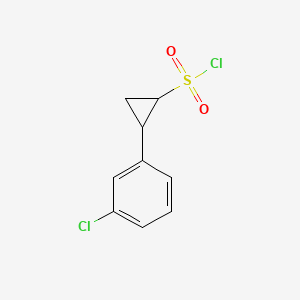
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)

